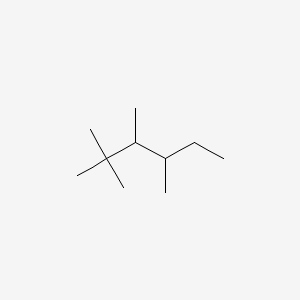

2,2,3,4-Tetramethylhexane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,2,3,4-Tetramethylhexane is a branched alkane with the molecular formula C10H22. It is a hydrocarbon consisting of a hexane backbone with four methyl groups attached at the 2nd, 2nd, 3rd, and 4th positions. This compound is part of the larger family of alkanes, which are saturated hydrocarbons containing only single bonds between carbon atoms .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,4-Tetramethylhexane can be achieved through various organic synthesis methods. One common approach involves the alkylation of smaller alkanes or alkenes using methylating agents under controlled conditions. For instance, the reaction of 2,3-dimethylbutane with methyl iodide in the presence of a strong base like potassium tert-butoxide can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves catalytic processes. Catalysts such as zeolites or metal-organic frameworks can facilitate the alkylation reactions required to produce this compound. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

2,2,3,4-Tetramethylhexane primarily undergoes reactions typical of alkanes, such as:

Combustion: Complete combustion in the presence of oxygen produces carbon dioxide and water.

Halogenation: Reaction with halogens like chlorine or bromine under UV light leads to the formation of haloalkanes.

Cracking: Thermal or catalytic cracking can break down the molecule into smaller hydrocarbons.

Common Reagents and Conditions

Halogenation: Chlorine or bromine in the presence of UV light.

Combustion: Oxygen at high temperatures.

Cracking: High temperatures and pressures, often with a catalyst like zeolite.

Major Products

Combustion: Carbon dioxide and water.

Halogenation: Various haloalkanes depending on the halogen used.

Cracking: Smaller alkanes and alkenes.

Aplicaciones Científicas De Investigación

2,2,3,4-Tetramethylhexane has several applications in scientific research:

Chemistry: Used as a reference compound in gas chromatography and mass spectrometry due to its well-defined structure and properties.

Biology: Studied for its interactions with biological membranes and its potential effects on cellular processes.

Medicine: Investigated for its potential use as a solvent or carrier in pharmaceutical formulations.

Industry: Utilized in the production of specialty chemicals and as a component in certain fuel formulations.

Mecanismo De Acción

The mechanism of action of 2,2,3,4-Tetramethylhexane is primarily related to its physical and chemical properties. As a non-polar hydrocarbon, it interacts with other non-polar substances through van der Waals forces. In biological systems, it can integrate into lipid membranes, potentially affecting membrane fluidity and permeability. Its interactions with enzymes and other proteins are generally limited due to its non-polar nature .

Comparación Con Compuestos Similares

2,2,3,4-Tetramethylhexane can be compared with other branched alkanes such as:

- 2,2,4,4-Tetramethylhexane

- 3,3,4,4-Tetramethylhexane

- 2,2,3,3-Tetramethylbutane

These compounds share similar molecular weights and structural features but differ in the positions of the methyl groups. The unique arrangement of methyl groups in this compound gives it distinct physical and chemical properties, such as boiling point and reactivity .

Propiedades

Número CAS |

52897-08-2 |

|---|---|

Fórmula molecular |

C10H22 |

Peso molecular |

142.28 g/mol |

Nombre IUPAC |

2,2,3,4-tetramethylhexane |

InChI |

InChI=1S/C10H22/c1-7-8(2)9(3)10(4,5)6/h8-9H,7H2,1-6H3 |

Clave InChI |

MHPSPNGWFAGBNH-UHFFFAOYSA-N |

SMILES canónico |

CCC(C)C(C)C(C)(C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]-piperidin-1-ylmethanone](/img/structure/B12644219.png)